

# CAS number and IUPAC name for 2-Morpholinonicotinic Acid

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## Compound of Interest

Compound Name: 2-Morpholinonicotinic Acid

Cat. No.: B1585940

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## An In-Depth Technical Guide to 2-Morpholinonicotinic Acid

### Abstract

This technical guide provides a comprehensive overview of **2-Morpholinonicotinic Acid**, a significant heterocyclic compound. The document delineates its chemical identity, including its definitive IUPAC name and CAS number, and summarizes its key physicochemical properties. A primary focus is placed on its synthesis, detailing a robust and high-yield protocol starting from 2-chloronicotinic acid. The guide further explores the compound's critical role as a versatile intermediate in the development of pharmaceuticals, such as anti-inflammatory drugs and cardiovascular agents, as well as in the agrochemical sector. While direct mechanistic studies on this specific molecule are nascent, this guide discusses the potential mechanisms of action based on its structural relation to the broader class of nicotinic acid derivatives. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, providing foundational knowledge and practical insights into the synthesis and application of **2-Morpholinonicotinic Acid**.

### Chemical Identity and Physicochemical Properties

**2-Morpholinonicotinic acid**, a derivative of nicotinic acid (Vitamin B3), is characterized by the substitution of a morpholine group at the 2-position of the pyridine ring. This structural modification imparts unique chemical properties that make it a valuable building block in organic synthesis.

Property	Value	Source
IUPAC Name	2-(morpholin-4-yl)pyridine-3-carboxylic acid	N/A
CAS Number	423768-54-1	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	N/A
Molecular Weight	208.21 g/mol	[3][4]
Appearance	White, translucent crystals (typical for related compounds)	[5]

Note: Some properties are inferred from structurally similar compounds due to limited specific data for **2-Morpholinonicotinic Acid**. An isomer, 2-Morpholinoisonicotinic acid (CAS: 295349-64-3), where the carboxylic acid group is at the 4-position, is also a compound of significant research interest.[3][4][6]

## Synthesis of 2-Morpholinonicotinic Acid

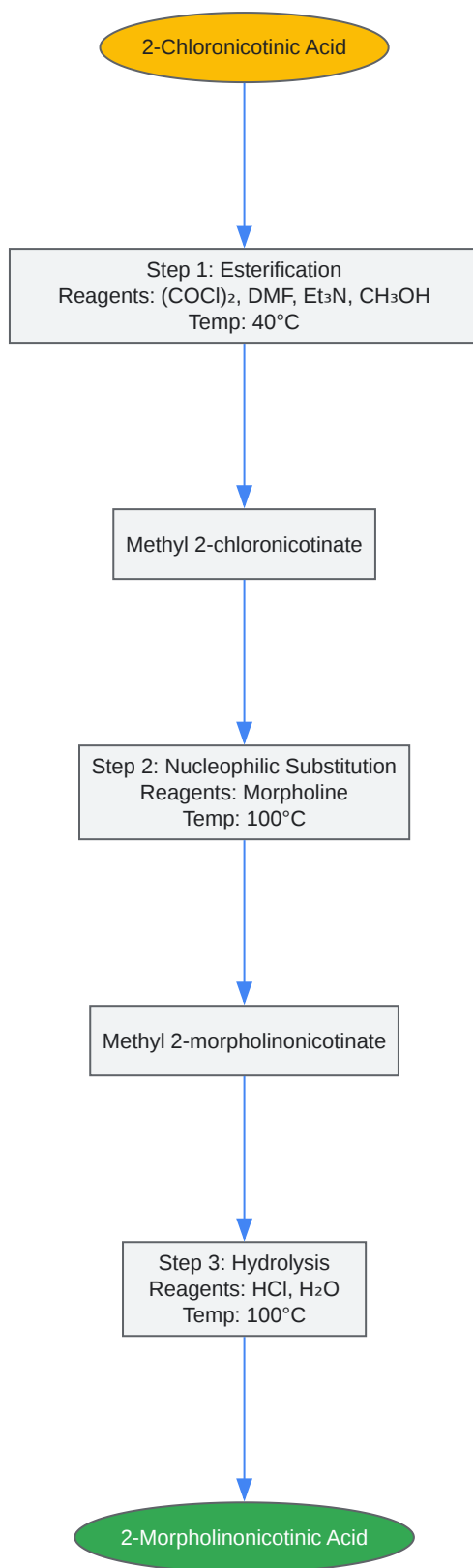
The synthesis of **2-Morpholinonicotinic Acid** is efficiently achieved from commercially available 2-chloronicotinic acid.[7][8][9] This transformation is a cornerstone for obtaining the molecule in high purity and yield, making it suitable for subsequent industrial and pharmaceutical applications. The process is a multi-step synthesis noted for its mild conditions and straightforward procedures.[7][10]

### Synthetic Pathway Overview

The most common and efficient synthesis follows a three-step reaction pathway starting from 2-chloronicotinic acid.[7][8][10] The overall yield for this optimized process has been reported to be as high as 93%.[7][8][9] The pathway involves:

- **Esterification:** The carboxylic acid group of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions in the subsequent step.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.

- Hydrolysis: The ester is hydrolyzed back to a carboxylic acid to yield the final product, **2-Morpholinonicotinic Acid**.



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Caption: Synthetic workflow for **2-Morpholinonicotinic Acid**.

## Detailed Experimental Protocol

The following protocol is a synthesized representation based on published methods.<sup>[7][10]</sup>

### Step 1: Esterification of 2-Chloronicotinic Acid

- To a solution of 2-chloronicotinic acid in a suitable solvent, add N,N-Dimethylformamide (DMF) and Triethylamine (Et<sub>3</sub>N).
- Slowly add Oxalyl chloride ((COCl)<sub>2</sub>) to the mixture.
- After the initial reaction, add Methanol (CH<sub>3</sub>OH) and heat the reaction mixture to 40°C until completion.
- Upon completion, process the reaction mixture to isolate the product, Methyl 2-chloronicotinate.

### Step 2: Nucleophilic Substitution with Morpholine

- Dissolve Methyl 2-chloronicotinate in a suitable solvent.
- Add Morpholine to the solution.
- Heat the reaction mixture to 100°C and maintain until the starting material is consumed (monitored by TLC or LC-MS).
- Work up the reaction to isolate the crude Methyl 2-morpholinonicotinate.

### Step 3: Hydrolysis to **2-Morpholinonicotinic Acid**

- Treat the Methyl 2-morpholinonicotinate from the previous step with an aqueous solution of Hydrochloric acid (HCl).
- Heat the mixture to 100°C to facilitate the hydrolysis of the ester.

- After the reaction is complete, cool the solution and adjust the pH to precipitate the final product.
- Filter, wash, and dry the solid to obtain pure **2-Morpholinonicotinic Acid**. The structure can be confirmed by mass spectrometry (MS).<sup>[7]</sup>

## Applications and Research Interest

**2-Morpholinonicotinic acid** and its derivatives are important intermediates in the synthesis of a variety of commercially significant compounds.<sup>[7][8]</sup>

- **Pharmaceutical Intermediates:** These compounds are crucial for producing medical antibiotics and anti-cardiovascular drugs.<sup>[7][8][9]</sup> Nicotinic acid derivatives are known to be building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs).<sup>[11]</sup>
- **Agrochemicals:** They are used in the synthesis of herbicides and insecticides, such as diflufenican.<sup>[7][8][9]</sup>
- **Material Science:** The unique structure of morpholine-substituted aromatic acids makes them candidates for the development of novel materials, including specialized polymers and coatings.<sup>[12]</sup>

The broader class of nicotinic acid derivatives is a hot spot in medicinal chemistry due to their wide range of bioactivities.<sup>[7]</sup>

## Potential Mechanism of Action

While specific mechanistic studies on **2-Morpholinonicotinic Acid** are not widely published, its structural similarity to known NSAIDs and other nicotinic acid derivatives allows for informed hypotheses on its potential biological activity.<sup>[11]</sup> Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

## The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.<sup>[11]</sup>

- **Arachidonic Acid Release:** When a cell is damaged or stimulated, phospholipase enzymes release arachidonic acid from the cell membrane.
- **Prostaglandin Synthesis:** COX-1 and COX-2 enzymes then act on arachidonic acid to produce prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), a precursor that is further converted into various prostaglandins (like PGE<sub>2</sub>) and thromboxanes.[\[13\]](#)
- **Inflammatory Response:** These prostaglandins act on various cell types to cause vasodilation, increase vascular permeability, and sensitize nerve endings, leading to the classic signs of inflammation.

Inhibition of COX enzymes by NSAIDs blocks this pathway, thereby reducing inflammation and pain.[\[11\]](#) It is plausible that **2-Morpholinonicotinic Acid** or its derivatives could exhibit similar inhibitory activity.



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